3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[3-[3-(benzenesulfonylmethyl)-4-nitrophenyl]pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N4O4S/c23-18-11-16(22(24,25)26)12-27-21(18)29-9-8-19(28-29)14-6-7-20(30(31)32)15(10-14)13-35(33,34)17-4-2-1-3-5-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXCLXHGGZTLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the nitro group: Nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Sulfonylation: The phenyl ring is sulfonylated using a sulfonyl chloride in the presence of a base.
Chlorination: Introduction of the chlorine atom can be done using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of pyrazole derivatives, including those similar to the compound . Pyrazole compounds are known for their ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : Pyrazole derivatives can inhibit specific kinases involved in cancer progression, leading to reduced tumor growth. Compounds like N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide have shown significant cytotoxic effects against MCF7 and NCI-H460 cell lines with low IC50 values, indicating potent activity .
Anti-Inflammatory Properties
The compound may also exhibit anti-inflammatory effects due to the presence of the pyrazole moiety, which has been documented in various literature sources. Pyrazole-based drugs have been utilized as non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating significant inhibition of inflammatory pathways .
Other Therapeutic Uses
Beyond cancer and inflammation, compounds with similar structures have shown promise in treating conditions such as:
- Neurological Disorders : Some derivatives are being explored for their neuroprotective effects.
- Infectious Diseases : The antimicrobial properties of pyrazole derivatives are under investigation, with potential applications against resistant bacterial strains.
Agrochemical Applications
The trifluoromethyl group in the compound is particularly relevant for agrochemical applications. Trifluoromethyl-containing compounds are widely used in crop protection agents due to their effectiveness against pests and diseases.
Crop Protection
Research indicates that trifluoromethyl-pyridine derivatives have been successfully integrated into agrochemical formulations, enhancing efficacy while minimizing environmental impact . These compounds can act as herbicides or fungicides, protecting crops from various pathogens.
Synthetic Pathways
The synthesis of 3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves multi-step reactions:
- Formation of the Pyrazole Ring : Starting from appropriate hydrazones or hydrazines.
- Substitution Reactions : Introducing trifluoromethyl and chloro groups through electrophilic aromatic substitution.
- Final Coupling : Combining the synthesized intermediates to form the final product.
Case Studies
Several studies have documented successful syntheses of related compounds and their biological evaluations:
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Anti-cancer | MCF7 | 0.46 |
| Compound B | Anti-inflammatory | RAW264.7 | 12.5 |
| Compound C | Antimicrobial | E.coli | 15 |
These findings underscore the potential of similar compounds in therapeutic development.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Steric Effects : The phenylsulfonylmethyl group introduces steric bulk absent in simpler analogs like CAS 321571-01-1, which may influence solubility and metabolic stability .
- Biological Relevance : Fipronil’s pyrazole-sulfinyl motif is critical for insecticidal activity; the target’s sulfonyl group may alter mode of action or potency .
Physicochemical and Spectral Data
- Mass Spectrometry : The compound’s curated spectral data (Reference6861) suggest reliable identification protocols, which could be adapted for the target compound .
Biological Activity
The compound 3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a trifluoromethyl group, a chlorine atom, and a nitro substituent on a pyrazole moiety, which are known to influence its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a variety of biological activities, including:
- Anticancer Properties : Pyrazole derivatives have been widely studied for their anticancer potential. For instance, compounds with similar pyrazole structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds range from 0.01 µM to 49.85 µM depending on the specific derivative and cell line tested .
- Anti-inflammatory Effects : The presence of the nitro group in the compound may enhance its anti-inflammatory activity. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Leukotriene Antagonism : Similar compounds have demonstrated activity as leukotriene antagonists, which can be beneficial in treating conditions like asthma and allergic reactions .
Anticancer Activity
A study focusing on pyrazole derivatives revealed that certain modifications significantly enhance anticancer efficacy. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 21 | HCT116 | 0.39 ± 0.06 |
| Compound 21 | MCF-7 | 0.46 ± 0.04 |
| Compound 36 | HepG2 | Not specified |
| Compound 35 | HCT-116 | 1.1 |
These findings suggest that the incorporation of specific substituents can lead to improved potency against cancer cells .
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells, contributing to their anticancer effects.
- Modulation of Inflammatory Pathways : By acting on inflammatory mediators, these compounds may reduce inflammation-related tumorigenesis.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A pyrazole derivative was tested against MCF-7 and exhibited an IC50 value of 0.01 µM, demonstrating strong anticancer activity compared to standard treatments .
- Case Study 2 : Another study assessed a series of pyrazole-based compounds for their anti-inflammatory properties, revealing that those with trifluoromethyl groups significantly reduced cytokine levels in vitro .
Q & A
Basic: What are the key synthetic pathways for this compound?
Methodological Answer:
The synthesis involves multi-step protocols, often starting with functionalized pyridine or pyrazole precursors. For example:
- Step 1 : Condensation of substituted hydrazines with carbonyl-containing intermediates (e.g., 3-fluoro-2-formylpyridine) to form the pyrazole ring .
- Step 2 : Introduction of the phenylsulfonylmethyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., using phenylsulfonylmethyl chloride under basic conditions).
- Step 3 : Nitration at the para-position of the phenyl ring using HNO₃/H₂SO₄, ensuring regioselectivity .
- Step 4 : Final assembly via Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the trifluoromethylpyridine moiety.
Critical Note : Boc protection/deprotection (tert-butyloxycarbonyl) is often employed to stabilize reactive intermediates .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm) and confirms substituent positions. ¹⁹F NMR detects the trifluoromethyl group (δ -60 to -70 ppm) .
- Mass Spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z) and detects fragmentation patterns for functional groups like nitro (-NO₂) .
- X-ray Crystallography : Resolves ambiguity in stereochemistry or regiochemistry, particularly for the pyrazole-pyridine linkage .
Basic: What preliminary biological assays are relevant for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or phosphatases (e.g., using fluorescence polarization or ADP-Glo™ kits) due to the trifluoromethylpyridine motif’s role in ATP-binding pocket interactions .
- Antimicrobial Screening : Evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria, leveraging structural parallels to triazole-based antibiotics .
Advanced: How to design structure-activity relationship (SAR) studies for substituent optimization?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with modified groups (e.g., replacing nitro with cyano or methylsulfonyl) to assess impact on potency .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with the phenylsulfonyl group) .
- In Vivo/In Vitro Correlation : Compare metabolic stability (e.g., liver microsomal assays) with substituent lipophilicity (ClogP calculations) .
Advanced: How to address synthetic challenges like nitro group instability?
Methodological Answer:
- Controlled Reaction Conditions : Use low temperatures (-10°C to 0°C) during nitration to prevent over-oxidation or decomposition .
- Alternative Protecting Groups : Replace nitro with stable isosteres (e.g., trifluoromethoxy) during intermediate steps, then convert to nitro post-assembly .
Advanced: What computational strategies predict target binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model interactions between the trifluoromethylpyridine core and kinase active sites (e.g., hydrophobic pockets accommodating CF₃) .
- MD Simulations (GROMACS) : Assess stability of the phenylsulfonyl group in solvated environments over 100 ns trajectories .
Advanced: How to resolve low solubility due to the trifluoromethyl group?
Methodological Answer:
- Salt Formation : Convert to hydrochloride or mesylate salts to enhance aqueous solubility .
- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to improve bioavailability .
Advanced: How to ensure regioselectivity in pyrazole ring formation?
Methodological Answer:
- Microwave-Assisted Synthesis : Accelerate cyclization (e.g., 150°C, 20 min) to favor kinetic control and reduce side products .
- Catalytic Systems : Employ CuI/1,10-phenanthroline to direct coupling at the pyridine C2 position .
Advanced: What intermediates are critical for modular synthesis?
Methodological Answer:
- Boc-Protected Pyrazoles : Enable selective functionalization (e.g., tert-butyl 3-bromo-1H-pyrazole-1-carboxylate) .
- Phenylsulfonylmethyl Synthons : Use 3-((phenylsulfonyl)methyl)-4-nitrobenzaldehyde for late-stage diversification .
Advanced: How to analyze metabolic stability in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
